5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a heterocyclic compound that features both a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile typically involves the construction of the pyrrolidine and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, while the pyridine ring can be constructed via condensation reactions involving suitable aldehydes and amines.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization and condensation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine or pyrrolidine derivatives.
Scientific Research Applications
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities with 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Pyridine derivatives: Compounds such as 3-pyridinecarboxylic acid and 2-pyridinecarbonitrile are structurally related to the pyridine moiety of this compound.
Uniqueness
The uniqueness of this compound lies in its combined pyrrolidine and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential as a versatile scaffold for drug discovery and other applications.
Properties
CAS No. |
1270380-93-2 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
5-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h4,6-7,10,13H,1-3H2 |
InChI Key |
ZSZBKUWTRITPNN-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.